N-Benzyl-3-bromo-5-nitroaniline hydrochloride
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Overview
Description
N-Benzyl-3-bromo-5-nitroaniline hydrochloride: is an organic compound characterized by the presence of benzyl, bromo, and nitro functional groups attached to an aniline core. This compound is typically used in various chemical reactions and research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-bromo-5-nitroaniline hydrochloride generally involves multiple steps:
Bromination: The bromination of the nitroaniline compound is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
N-Benzylation: The final step involves the benzylation of the bromo-nitroaniline using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in N-Benzyl-3-bromo-5-nitroaniline hydrochloride can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The bromine atom can be substituted by various nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium thiolate.
Major Products
Reduction: N-Benzyl-3-amino-5-nitroaniline.
Substitution: N-Benzyl-3-substituted-5-nitroaniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-Benzyl-3-bromo-5-nitroaniline hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine
In biological research, this compound can be used to study the effects of nitro and bromo substituents on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Industry
In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its reactivity makes it a useful building block in the production of complex molecules.
Mechanism of Action
The mechanism by which N-Benzyl-3-bromo-5-nitroaniline hydrochloride exerts its effects depends on the specific reactions it undergoes. The nitro group is typically involved in electron-withdrawing interactions, while the bromine atom can participate in electrophilic aromatic substitution reactions. The benzyl group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3-chloro-5-nitroaniline hydrochloride
- N-Benzyl-3-bromo-4-nitroaniline hydrochloride
- N-Benzyl-3-bromo-5-aminoaniline hydrochloride
Uniqueness
N-Benzyl-3-bromo-5-nitroaniline hydrochloride is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications due to its specific electronic and steric properties.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
N-benzyl-3-bromo-5-nitroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2.ClH/c14-11-6-12(8-13(7-11)16(17)18)15-9-10-4-2-1-3-5-10;/h1-8,15H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWXJQZMSRHVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC(=C2)Br)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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